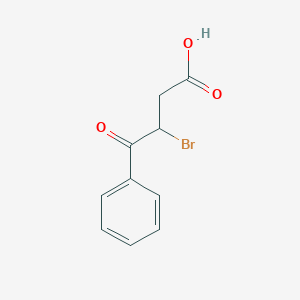

3-Bromo-4-oxo-4-phenylbutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83013. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8(6-9(12)13)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUHMOLSUUYGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53515-22-3 | |

| Record name | 53515-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid

Introduction

This compound is a valuable bifunctional molecule serving as a key intermediate in the synthesis of more complex chemical entities, particularly within the pharmaceutical and materials science sectors. Its structure, incorporating a carboxylic acid, a ketone, and a reactive α-bromo ketone moiety, makes it a versatile building block for constructing heterocyclic systems and other targeted organic molecules. The α-bromo ketone functionality, in particular, is a potent electrophilic site, enabling a wide range of nucleophilic substitution and cyclization reactions.

This guide provides a comprehensive, technically-grounded overview of a reliable two-step synthetic pathway to this compound. The narrative is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles and practical considerations that ensure a successful and reproducible synthesis. We will first detail the synthesis of the precursor, 4-oxo-4-phenylbutanoic acid, via a classic Friedel-Crafts acylation, followed by its selective α-bromination to yield the target compound.

Overall Synthetic Strategy

The synthesis is logically approached in two distinct stages: formation of the carbon skeleton followed by selective halogenation. This strategy is efficient and relies on well-established, high-yielding reactions.

-

Step 1: Friedel-Crafts Acylation. Benzene is acylated with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form the precursor keto-acid, 4-oxo-4-phenylbutanoic acid.[1][2]

-

Step 2: Acid-Catalyzed α-Bromination. The precursor is then treated with elemental bromine in an appropriate solvent to selectively introduce a bromine atom at the carbon alpha to the ketone, yielding the final product.[3][4]

Caption: High-level workflow for the .

Part 1: Synthesis of the Precursor: 4-oxo-4-phenylbutanoic acid

Principle and Reaction Mechanism

The formation of 4-oxo-4-phenylbutanoic acid is achieved through the Friedel-Crafts acylation of benzene with succinic anhydride.[5] This reaction is a cornerstone of aromatic chemistry, representing a classic electrophilic aromatic substitution.

Mechanism: The reaction is initiated by the coordination of the Lewis acid, AlCl₃, to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the ring-opening of the anhydride, generating a highly electrophilic acylium ion intermediate.[6][7][8] The π-electron system of the benzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Aromaticity is restored in the final step when a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new substituent. An aqueous workup is then required to hydrolyze the aluminum carboxylate salt and liberate the final carboxylic acid product.

Caption: Mechanistic pathway of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-oxo-4-phenylbutanoic acid

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Materials and Equipment:

-

Three-necked round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Benzene (anhydrous)

-

Succinic anhydride

-

Aluminum chloride (anhydrous powder)

-

Ice-cold water

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether

Procedure:

-

Under anhydrous conditions, charge a three-necked flask with anhydrous aluminum chloride (0.10 M) and benzene (30 mL).[5] Equip the flask with a reflux condenser protected by a drying tube.

-

Begin stirring the mixture and reflux gently on a water bath.

-

Add succinic anhydride (0.10 M) portion-wise through the dropping funnel over 30 minutes, ensuring the reaction does not become too vigorous.[5]

-

After the addition is complete, continue heating and stirring for an additional 4 hours.[5]

-

Allow the reaction mixture to cool to room temperature overnight.

-

Carefully pour the cooled mixture into a beaker containing ice-cold water and a small amount of concentrated HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. The product may be in the aqueous layer or as a solid precipitate. If a solid is present, it can be collected by filtration.

-

To purify, dissolve the crude product in a 5% w/v sodium bicarbonate solution. This will convert the carboxylic acid to its water-soluble sodium salt.

-

Extract the aqueous solution with diethyl ether to remove any non-acidic organic impurities.[5]

-

Discard the ether layer. Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl until precipitation of the purified product is complete.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water or benzene.[2]

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Benzene | Solvent and Reactant | Provides the aromatic ring for substitution. |

| Succinic Anhydride | 1.0 equivalent | The acylating agent. |

| Aluminum Chloride | ~2.2 equivalents | Lewis acid catalyst; >2 equivalents are needed as it complexes with both the anhydride and the final product carbonyls. |

| Temperature | Reflux (~80 °C) | Provides sufficient activation energy for the reaction. |

| Reaction Time | 4-5 hours | Ensures complete consumption of starting materials. |

| Expected Yield | 70-85% | Typical yield for this type of acylation. |

| Melting Point | 112-114 °C[2] | A key physical constant for product identification. |

Part 2: α-Bromination of 4-oxo-4-phenylbutanoic acid

Principle and Reaction Mechanism

The synthesis of the final product is accomplished by the selective α-bromination of the 4-oxo-4-phenylbutanoic acid precursor. This reaction proceeds via an acid-catalyzed mechanism where the ketone is converted into its enol tautomer, which then acts as the nucleophile.[4][9][10]

Mechanism:

-

Protonation: The carbonyl oxygen of the ketone is protonated by the acid catalyst (e.g., HBr or acetic acid). This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[9][11]

-

Enol Formation: A base (e.g., water or the solvent) removes a proton from the α-carbon (C3), leading to the formation of a nucleophilic enol intermediate. This step is typically the rate-determining step of the reaction.[4]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂), forming a new C-Br bond at the α-position and a resonance-stabilized oxonium ion.[9][11]

-

Deprotonation: The protonated carbonyl is deprotonated by a weak base to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[9]

The reaction is highly regioselective for the C3 position because the hydrogens on the C5 carbon (alpha to the carboxylic acid) are not readily removed to form an enol under these conditions.

Caption: Mechanistic pathway of α-bromination of a ketone.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol involves elemental bromine, which is highly toxic and corrosive. It must be handled with extreme caution in a well-ventilated fume hood, using appropriate gloves and eye protection.

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

4-oxo-4-phenylbutanoic acid

-

Dichloromethane (DCM) or Glacial Acetic Acid

-

Bromine (Br₂)

Procedure:

-

Dissolve the 4-oxo-4-phenylbutanoic acid (1.0 equivalent) in a suitable solvent like dichloromethane (to a concentration of ~0.2 M) or glacial acetic acid in a round-bottom flask.[3][12]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add bromine (1.1 equivalents) dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.[3]

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). For slower reactions, gentle heating to reflux (40 °C for DCM) may be required.[3]

-

Upon completion, remove the solvent and any excess bromine in vacuo using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.[3]

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| 4-oxo-4-phenylbutanoic acid | 1.0 equivalent | The substrate for bromination. |

| Bromine (Br₂) | 1.1 equivalents | The electrophilic bromine source. A slight excess ensures complete conversion. |

| Solvent | Dichloromethane or Acetic Acid | Solubilizes the substrate and facilitates the reaction. Acetic acid can also act as the acid catalyst.[9] |

| Temperature | 0 °C to Room Temp/Reflux | Initial cooling controls the exothermic reaction, followed by warming to drive the reaction to completion. |

| Reaction Time | 1-6 hours (TLC monitored) | Varies depending on substrate reactivity and temperature. |

| Expected Yield | ~80-90% | Typical yield for α-bromination of activated ketones.[3] |

| Molecular Formula | C₁₀H₉BrO₃[13] | Confirms the elemental composition of the product. |

| Molecular Weight | 257.08 g/mol [13] | A key physical property of the final compound. |

Conclusion

The is reliably achieved through a robust two-step sequence involving Friedel-Crafts acylation followed by acid-catalyzed α-bromination. By understanding the mechanistic underpinnings of each transformation, researchers can effectively troubleshoot and optimize the process. The protocols and data presented in this guide offer a validated framework for the production of this versatile chemical intermediate, empowering further research and development in medicinal chemistry and beyond. The strategic placement of its functional groups makes it an ideal starting point for constructing novel molecular architectures with potential biological activity.

References

-

Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

-

Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]

-

Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. MDPI. [Link]

-

Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH). [Link]

-

mechanism of alpha-halogenation of ketones. YouTube. [Link]

-

Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry. [Link]

-

What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. [Link]

-

The Reaction of Acyl Chlorides with Benzene. Chemguide. [Link]

-

This compound. PubChem. [Link]

-

Mechanism for acylation of benzene with succinic anhydride. Chemistry Stack Exchange. [Link]

-

Friedel Crafts Acylation Acid Anhydride Mechanism. YouTube. [Link]

-

Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

-

3-Bromopyruvate as a potential pharmaceutical in the light of experimental data. National Institutes of Health (NIH). [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health (NIH). [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-BROMO-4-(4-CHLORO-PHENYL)-4-OXO-BUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C10H9BrO3 | CID 256295 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-4-oxo-4-phenylbutanoic acid chemical properties

An In-Depth Technical Guide to 3-Bromo-4-oxo-4-phenylbutanoic acid: Properties, Synthesis, and Reactivity

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. As an α-haloketone derivative, it possesses a highly reactive carbon-bromine bond adjacent to a carbonyl group, making it a potent electrophile.[1][2] The presence of a terminal carboxylic acid moiety further enhances its synthetic utility, providing an additional handle for molecular elaboration. This guide offers a detailed exploration of its chemical properties, a validated synthesis protocol, and an analysis of its reactivity, providing a foundational understanding for its application as a versatile building block in the development of complex organic molecules and potential pharmaceutical agents.

Physicochemical and Structural Properties

The unique reactivity of this compound stems from its distinct structural features. The molecule incorporates a phenyl ketone, an aliphatic carboxylic acid, and a stereocenter at the bromine-bearing carbon (C3). A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 53515-22-3 | PubChem[3], Sigma-Aldrich[4] |

| Molecular Formula | C₁₀H₉BrO₃ | PubChem[3] |

| Molecular Weight | 257.08 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | PubChem[3] |

| InChIKey | VPUHMOLSUUYGEJ-UHFFFAOYSA-N | PubChem[3] |

| Monoisotopic Mass | 255.97351 Da | PubChem[3][5] |

| Predicted XLogP3 | 1.9 | PubChem[3][5] |

Synthesis Protocol

The most direct and common synthesis of this compound involves the α-bromination of its precursor, 4-oxo-4-phenylbutanoic acid. This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.

Causality of Experimental Design

The selected protocol is based on established methods for the α-halogenation of ketones.[6] The use of dichloromethane as a solvent is ideal due to its inertness under the reaction conditions and its ability to dissolve the starting material. The initial cooling to 0°C is a critical step to control the exothermicity of the bromination reaction and to minimize the formation of poly-brominated byproducts. Dropwise addition of bromine ensures that its concentration remains low, further favoring mono-bromination at the more reactive α-carbon. The reaction is then allowed to warm to room temperature to ensure completion. For less reactive substrates, gentle heating can be applied.[6]

Experimental Workflow: α-Bromination

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-oxo-4-phenylbutanoic acid (1.0 equiv) in dichloromethane to a concentration of approximately 0.2 M.[6] The synthesis of the starting material can be achieved via a Friedel-Crafts reaction between succinic anhydride and benzene.[7]

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Bromination: Add bromine (1.1 equiv) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise significantly.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.[6]

-

Work-up: Concentrate the reaction mixture under reduced pressure (in vacuo) to remove the solvent and excess bromine.

-

Purification: The resulting crude product can be purified by recrystallization from dichloromethane or a similar solvent system to yield the final product.[6]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbon at the C3 position. The inductive effect of the adjacent carbonyl group significantly increases the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[2]

Nucleophilic Substitution (Sₙ2)

The primary reaction pathway for this compound is Sₙ2 nucleophilic substitution.[8] A wide variety of nucleophiles, including amines, cyanides, and thiolates, can displace the bromide ion.[2] This reactivity is fundamental to its use in constructing more complex molecular architectures.

-

Causality: Sₙ1 reactions are highly unfavorable for α-halocarbonyl compounds because they would form a less stable carbocation at the α-position.[8] The Sₙ2 pathway is kinetically favored. The reactivity of α-haloketones in Sₙ2 reactions is significantly enhanced compared to corresponding alkyl halides.[2]

-

Considerations: The choice of nucleophile is critical. Strongly basic nucleophiles can lead to competing side reactions, such as elimination or the Favorskii rearrangement.[8][9] Therefore, less basic nucleophiles are generally preferred for clean substitution reactions.[8]

Heterocyclic Synthesis via Cyclization

The dual functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. Intramolecular or intermolecular condensation reactions involving both the keto-acid and the α-bromo position can lead to the formation of substituted furans, lactones, and other ring systems. For example, reaction with nucleophiles like o-hydroxycarbonyl compounds can lead to substituted benzofurans.[2]

Reactivity of the Carboxylic Acid

The carboxylic acid group can undergo standard transformations such as esterification (e.g., with an alcohol under acidic conditions) or amide formation (e.g., via an acid chloride or with coupling reagents). These reactions can be performed before or after manipulations at the α-bromo position, adding to the molecule's synthetic versatility.

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in organic synthesis. Its ability to undergo predictable nucleophilic substitutions and cyclizations makes it a valuable tool for constructing molecular scaffolds found in many biologically active compounds.

-

Heterocycle Synthesis: α-Haloketones are cornerstone reagents for synthesizing a vast array of heterocycles, including imidazoles, thiazoles, and furans, which are prevalent motifs in pharmaceuticals.[2]

-

Pro-drug and Linker Chemistry: The carboxylic acid functionality can be used to attach the molecule to other pharmacophores or to create pro-drugs, where the acid is masked as an ester to improve bioavailability.

-

Fragment-Based Drug Discovery: As a bifunctional molecule, it can serve as a starting point in fragment-based approaches, allowing for systematic exploration of chemical space around a core structure. The availability of patents for this chemical structure suggests its utility in proprietary research and development.[3]

Safety and Handling

Hazard Identification: According to the Globally Harmonized System (GHS) classification, this compound is considered a hazardous substance.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

Wikipedia. α-Halo ketone. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5097. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 256295, this compound. [Link]

-

JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

-

University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

-

PubChemLite. This compound (C10H9BrO3). [Link]

-

Der Pharma Chemica. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H9BrO3 | CID 256295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - this compound (C10H9BrO3) [pubchemlite.lcsb.uni.lu]

- 6. 3-BROMO-4-(4-CHLORO-PHENYL)-4-OXO-BUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-4-oxo-4-phenylbutanoic acid IUPAC name and synonyms

An In-depth Technical Guide to 3-Bromo-4-oxo-4-phenylbutanoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a polyfunctional organic compound featuring a carboxylic acid, a ketone, and an alpha-haloketone moiety. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. Its structural similarity to other bioactive compounds suggests significant potential in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis with mechanistic insights, and an exploration of its current and potential applications for researchers and drug development professionals.

Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is foundational for its application in research and development.

Nomenclature and Synonyms

The formal IUPAC name for this compound is This compound [1][2]. Due to its chemical structure, it is also known by several synonyms in commercial and literature contexts.

Common Synonyms Include:

-

3-Bromo-4-keto-4-phenyl-butyric acid[2]

-

3-benzoyl-3-bromo-propionic acid[1]

-

β-Bromo-γ-oxobenzenebutanoic acid[1]

-

3-Bromo-4-oxo-4-phenyl-butyric acid[1]

-

NSC-83013[1]

Chemical Structure and Identifiers

The molecule consists of a butanoic acid backbone substituted with a phenyl group at the 4-position (forming a benzoyl group) and a bromine atom at the 3-position (alpha to the ketone).

Structure: Chemical structure image would be placed here in a real document.

Physicochemical Properties

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 53515-22-3 | [1][3] |

| Molecular Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | [1][3] |

| InChIKey | VPUHMOLSUUYGEJ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The most common and direct synthesis of this compound involves the alpha-bromination of its parent ketoacid, 4-oxo-4-phenylbutanoic acid. This electrophilic substitution reaction is a cornerstone of organic synthesis.

Synthesis Workflow

The overall workflow is a straightforward single-step bromination.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of analogous bromoketoacids[4].

Materials:

-

4-Oxo-4-phenylbutanoic acid (1.0 eq)

-

Bromine (Br₂) (1.1 eq)

-

Dichloromethane (DCM), anhydrous (to make a 0.2 M solution)

-

Round-bottom flask with stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Preparation: In a fume hood, dissolve 4-oxo-4-phenylbutanoic acid in anhydrous dichloromethane (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the resulting solution to 0°C using an ice bath. This is critical to control the reaction rate and prevent potential side reactions from the exothermic bromination process.

-

Bromine Addition: Add bromine (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over 15-20 minutes. The characteristic red-brown color of bromine should slowly dissipate as it is consumed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the dichloromethane and any excess bromine.

-

Purification: The resulting crude solid or oil can be further purified by recrystallization, typically from a solvent like dichloromethane, to yield the final product, this compound[4].

Trustworthiness and Self-Validation: The progress of this reaction can be easily validated. The disappearance of the bromine color is a strong visual indicator of its consumption. Furthermore, TLC analysis provides a reliable method to track the conversion of the starting material (which is more polar) to the brominated product (which is typically less polar).

Safety Considerations

-

Hazards: this compound is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

-

Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Bromine is highly corrosive and toxic; handle with extreme care.

Applications in Research and Drug Development

The utility of this compound stems from its reactive nature, positioning it as a valuable building block and a potential bioactive molecule.

Role as a Versatile Synthetic Intermediate

The compound possesses two key reactive sites: the α-bromoketone and the carboxylic acid. This bifunctionality allows for a wide range of subsequent chemical transformations. The α-bromoketone is a potent electrophile, readily undergoing nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is frequently exploited in the synthesis of nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent scaffolds in many approved drugs. For instance, it can serve as a precursor in Hantzsch-type reactions for the synthesis of thiazole derivatives, which have shown promise as anticancer agents[5].

Potential as a Bioactive Scaffold: Covalent Enzyme Inhibition

The α-haloketone functional group is a well-known "warhead" for covalent inhibitors in drug design. These groups can form stable covalent bonds with nucleophilic amino acid residues (such as cysteine or histidine) within the active site of a target enzyme, leading to irreversible inhibition.

A well-studied analogue, 3-Bromopyruvate (3-BrPA) , exemplifies this mechanism. 3-BrPA is known to target key enzymes in the glycolysis pathway, such as hexokinase II, effectively shutting down the energy metabolism of cancer cells, which rely heavily on glycolysis (the Warburg effect)[6]. Given its structural similarity, this compound could potentially act in a similar manner, alkylating critical enzymes and disrupting cellular processes. This makes it an intriguing candidate for screening against various enzymatic targets in oncology and other therapeutic areas.

Furthermore, the parent structure, 4-oxo-4-phenylbutanoic acid, and its derivatives are known to possess anti-inflammatory, bactericidal, and fungicidal activities[7]. The addition of the bromine atom could modulate this activity, potentially enhancing potency or altering selectivity, making it a valuable lead for optimization studies.

Caption: Potential mechanism of action via covalent enzyme inhibition.

Conclusion

This compound is more than a simple chemical; it is a potent synthetic tool and a promising scaffold for therapeutic development. Its well-defined synthesis, coupled with the high reactivity of its α-bromoketone moiety, provides a reliable platform for the creation of novel chemical entities. For researchers and drug developers, this compound represents an opportunity to explore new covalent inhibitors and to build complex molecular libraries, paving the way for the discovery of next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

P&S Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Gornowicz, A. A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2195. Retrieved from [Link]

-

Banasik, K., & Kleszczyński, K. (2017). 3-Bromopyruvate as a potential pharmaceutical in the light of experimental data. Postepy higieny i medycyny doswiadczalnej, 71(0), 1166-1175. Retrieved from [Link]

-

Hussain, K., et al. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 6(5), 332-340. Retrieved from [Link]

Sources

- 1. This compound | C10H9BrO3 | CID 256295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-BROMO-4-(4-CHLORO-PHENYL)-4-OXO-BUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromopyruvate as a potential pharmaceutical in the light of experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to CAS Number 53515-22-3 and the Associated Compound of Interest in Drug Development

A Note on Chemical Identity: The provided CAS number, 53515-22-3, corresponds to the chemical entity 3-Bromo-4-oxo-4-phenylbutanoic acid . This compound is primarily utilized as a building block in organic synthesis. However, the query also referenced a structurally distinct and pharmacologically significant molecule, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide , widely known in scientific literature as SR141716A or Rimonabant . Given the target audience of researchers and drug development professionals, this guide will address both compounds, clarifying their distinct properties and applications.

Part 1: The Building Block: this compound

Introduction and Structure

This compound (CAS 53515-22-3) is a halogenated keto acid. Its structure incorporates a phenyl ketone moiety and a carboxylic acid, with a bromine atom at the alpha position to the ketone. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex organic molecules.[1][2][3][4][5]

The chemical structure is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 53515-22-3 | [1] |

| Molecular Formula | C10H9BrO3 | [1][4] |

| Molecular Weight | 257.08 g/mol | [1][4] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 121-124 °C | [1][5] |

| Boiling Point | 371.2 °C at 760 mmHg | [5] |

| Flash Point | 178.3 °C | [5] |

| Density | 1.585 g/cm³ | [5] |

| IUPAC Name | This compound | [3] |

Synthesis

This compound can be synthesized from 3-benzoylacrylic acid.[1][6] The process generally involves the addition of a bromine source across the double bond of the acrylic acid derivative.

Caption: Chemical structure of SR141716A (Rimonabant).

Physicochemical Properties

A summary of the key physicochemical properties of SR141716A is presented below.

| Property | Value | Source |

| Common Names | SR141716A, Rimonabant | [7][8] |

| Molecular Formula | C22H21Cl3N4O | [9] |

| Molecular Weight | 463.8 g/mol | [9] |

| Appearance | White to off-white crystalline powder | - |

| IUPAC Name | N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | [8] |

Pharmacology and Mechanism of Action

SR141716A is a well-characterized inverse agonist of the CB1 cannabinoid receptor. [7][10]Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which is constitutively active, SR141716A reduces the basal signaling activity of the receptor. [7] The mechanism involves:

-

Binding to the CB1 Receptor: SR141716A binds to the CB1 receptor, which is predominantly expressed in the central nervous system and peripheral tissues. [7]2. Inverse Agonism: It decreases the basal activity of G-protein-mediated signal transduction. [7]This has been demonstrated by its ability to decrease basal [35S]GTPγS binding to G-proteins in brain membranes. [7]3. Antagonism of Agonists: SR141716A also competitively antagonizes the effects of cannabinoid agonists, such as Δ⁹-tetrahydrocannabinol (THC) and synthetic cannabinoids like WIN55212-2. [7][10] A crucial molecular interaction for its inverse agonism is the interaction with Lysine 3.28(192) within the CB1 receptor. [10]

Caption: SR141716A's role in CB1 receptor signaling.

Key Research Findings and Applications in Drug Development

SR141716A's ability to modulate the endocannabinoid system, which is involved in regulating energy balance, led to its development as a potential treatment for obesity and related metabolic disorders. The endocannabinoid system has been shown to be involved in the regulation of food intake. [11][12]Clinical trials demonstrated its efficacy in promoting weight loss and improving metabolic parameters. However, it was also associated with significant psychiatric side effects, including depression and anxiety, which ultimately led to its withdrawal from the market.

Despite its clinical discontinuation, SR141716A remains an invaluable tool in preclinical research for elucidating the physiological and pathophysiological roles of the CB1 receptor. It is widely used in studies related to:

-

Neurological and psychiatric disorders

-

Metabolic diseases

-

Pain and inflammation

-

Cancer research

Structure-Activity Relationship (SAR)

The molecular structure of SR141716A has been the subject of extensive SAR studies. The pyrazole core, the N-piperidinyl-carboxamide group at the 3-position, the 2,4-dichlorophenyl group at the 1-position, and the 4-chlorophenyl group at the 5-position are all critical for its high affinity and inverse agonist activity at the CB1 receptor. [8]Conformational analysis has shown that the spatial arrangement of these substituents is key to its interaction with the receptor. [8][9]The unique region in space occupied by the C5 aromatic ring is thought to contribute to its antagonist activity. [8]

References

- Vertex AI Search. This compound CAS#: 53515-22-3.

- ChemicalBook. This compound | 53515-22-3.

- Santa Cruz Biotechnology. 3-Bromo-4-oxo-4-phenyl-butyric acid | CAS 53515-22-3.

- Angene Chemical. This compound(CAS# 53515-22-3).

- PubMed. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3.

- Biosynth. This compound | 53515-22-3 | DCA51522.

- PubMed. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor.

- PubMed. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor.

- Echemi. This compound.

- LookChem. Cas 583-06-2,3-BENZOYLACRYLIC ACID.

- Research With Rutgers. Molecular interaction of the antagonist N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)- 4-methyl-1H-pyrazole-3-carboxamide with the CB>1> cannabinoid receptor.

- Guidechem. 2-Methyl-4-phenyl-5-thiazoleacetic acid 34272-66-7.

- NCBI. 5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.

- NCBI. 5-(4-[123I]iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N',N'-dimethyl-hydrazide.

Sources

- 1. This compound | 53515-22-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. angenesci.com [angenesci.com]

- 4. biosynth.com [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. Cas 583-06-2,3-BENZOYLACRYLIC ACID | lookchem [lookchem.com]

- 7. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 1-(2,4-Dichlorophenyl)-5-(4-[123I]iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N',N'-dimethyl-hydrazide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-oxo-4-phenylbutanoic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Bromo-4-oxo-4-phenylbutanoic acid, a key intermediate in organic synthesis and a molecule of significant interest to researchers and professionals in drug development. This document delves into its fundamental chemical and physical properties, outlines a standard laboratory-scale synthesis protocol, and explores its current and potential applications, with a particular focus on its role in the creation of novel therapeutic agents.

Core Molecular Attributes

This compound is a halogenated keto acid. The presence of a bromine atom at the alpha-position to the keto group and a carboxylic acid function imparts a unique reactivity profile, making it a versatile building block in medicinal chemistry and materials science.

Chemical Identity and Molecular Formula

The fundamental identity of this compound is established by its chemical formula and internationally recognized identifiers.

The structural arrangement of these atoms is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for its handling, reaction optimization, and application. The key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 257.08 g/mol | [2][3] |

| Exact Mass | 255.974 Da | [2] |

| Melting Point | 121-124°C | [2] |

| Boiling Point | 371.2°C at 760 mmHg | [2] |

| Density | 1.585 g/cm³ | [2] |

| Flash Point | 178.3°C | [2] |

Synthesis Protocol: A Laboratory-Scale Approach

The synthesis of this compound is typically achieved through the bromination of 4-oxo-4-phenylbutanoic acid. The following protocol outlines a standard, reliable method for its preparation in a laboratory setting.

Materials and Reagents

-

4-oxo-4-phenylbutanoic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Step-by-Step Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxo-4-phenylbutanoic acid in carbon tetrachloride.

-

Initiation: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically via TLC).

-

Work-up: After completion, cool the mixture to room temperature. Filter to remove succinimide.

-

Extraction: Wash the filtrate with a saturated sodium bicarbonate solution, followed by deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as diethyl ether/hexane, to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a valuable scaffold in the synthesis of a variety of heterocyclic compounds, many of which exhibit interesting pharmacological activities.

Precursor for Heterocyclic Synthesis

The molecule can undergo intramolecular cyclization or react with various nucleophiles to form substituted furans, pyrroles, and other heterocyclic systems. These ring systems are prevalent in many approved drugs and drug candidates.

Role in the Development of Novel Therapeutics

Research has demonstrated that derivatives of this compound can serve as intermediates in the synthesis of compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties. The bromine atom provides a convenient handle for further chemical modifications and the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are essential when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

This compound is a compound of significant utility in organic synthesis. Its defined chemical and physical properties, coupled with a straightforward synthetic route, make it an accessible and versatile building block for the creation of complex molecules. Its primary value lies in its application as a precursor for heterocyclic compounds, many of which are of interest in the field of drug discovery. Continued exploration of the reactivity of this molecule is likely to unveil further applications in both academic and industrial research settings.

References

-

Product information, this compound | P&S Chemicals.

-

This compound - Echemi.

-

This compound | C10H9BrO3 | CID 256295 - PubChem.

-

This compound AldrichCPR | Sigma-Aldrich.

Sources

3-Bromo-4-oxo-4-phenylbutanoic acid mechanism of formation

An In-depth Technical Guide to the Formation Mechanism of 3-Bromo-4-oxo-4-phenylbutanoic acid

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of this compound, a halogenated derivative of a β-keto acid. The primary focus is a detailed, step-by-step analysis of the acid-catalyzed α-bromination of the ketone moiety, which is the predominant pathway for this transformation. We will explore the pivotal role of keto-enol tautomerism, the nature of the electrophilic attack, and the factors governing regioselectivity. Furthermore, this guide includes a generalized experimental protocol, key physical and chemical data, and a discussion of alternative mechanistic considerations to provide a well-rounded and field-relevant resource for professionals in chemical synthesis and drug development.

Introduction and Strategic Overview

4-Oxo-4-phenylbutanoic acid serves as a versatile precursor in organic synthesis. Its structure incorporates both a ketone and a carboxylic acid, presenting multiple sites for functionalization. The targeted synthesis of This compound involves the selective bromination at the carbon atom alpha to the ketone (the C3 position). This transformation is a classic example of an acid-catalyzed α-halogenation of a ketone, a fundamental reaction in organic chemistry.

The strategic choice to target the C3 position is dictated by the electronic properties of the starting material. The protons on the carbon adjacent to the ketone (α-hydrogens) are significantly more acidic than those adjacent to the carboxylic acid.[1] This increased acidity is due to the ability of the resulting enol or enolate intermediate to be stabilized by resonance with the carbonyl group. Consequently, under acidic conditions, enolization and subsequent electrophilic substitution occur preferentially at this site.

The Core Mechanism: Acid-Catalyzed α-Bromination

The formation of this compound from 4-oxo-4-phenylbutanoic acid in the presence of bromine (Br₂) and a catalytic amount of acid (e.g., HBr or acetic acid) proceeds through a well-established three-step mechanism.[2] The acid catalyst is crucial as it significantly accelerates the formation of the enol, which is the active nucleophile in the reaction.[2][3]

Step 1: Acid-Catalyzed Keto-Enol Tautomerism

The reaction is initiated by the protonation of the most basic site, the carbonyl oxygen of the ketone.[2][4] This step activates the ketone and increases the acidity of the α-hydrogens. A weak base (such as water, the solvent, or the bromide ion) then abstracts a proton from the α-carbon (C3). This deprotonation is the rate-determining step of the overall process and results in the formation of a nucleophilic enol intermediate.[4][5]

-

Causality: Protonating the carbonyl oxygen makes it more electron-withdrawing, which weakens the adjacent C-H bonds, facilitating their removal to form the enol.[6] This catalytic cycle is essential because ketones do not enolize to a significant extent without a catalyst.[7]

Step 2: Nucleophilic Attack on Bromine

The enol, with its electron-rich C=C double bond, acts as a nucleophile.[2][4] It attacks the electrophilic bromine molecule (Br₂). As the enol approaches, the Br-Br bond becomes polarized, and the attack leads to the heterolytic cleavage of the bromine molecule.[8][9] A new carbon-bromine bond is formed at the C3 position, and a bromide ion is expelled. This step generates a resonance-stabilized oxonium ion intermediate.

-

Expert Insight: The reaction is driven by the formation of a stable C-Br bond and the regeneration of a carbonyl group in the subsequent step. The enol is the key reactive species; without its formation, the reaction would not proceed.[10]

Step 3: Deprotonation and Catalyst Regeneration

In the final step, a weak base (e.g., Br⁻ or H₂O) deprotonates the oxonium ion.[2] This step regenerates the carbonyl group, yielding the final product, this compound, and liberates the acid catalyst (H⁺), allowing it to participate in another catalytic cycle.

Diagram of the Core Reaction Mechanism

Caption: Acid-catalyzed α-bromination mechanism workflow.

Mechanistic Considerations and Regioselectivity

A key question for a molecule with multiple potentially reactive sites is that of regioselectivity. Why does bromination occur at C3 and not C2?

-

α-Position to Ketone (C3) vs. α-Position to Carboxylic Acid (C2): The primary mechanism for α-bromination of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction .[11][12] This reaction requires a catalyst like phosphorus tribromide (PBr₃) to first convert the carboxylic acid into a more reactive acyl bromide.[7][13][14] The acyl bromide then enolizes and reacts with bromine.[11][12] In the absence of a reagent like PBr₃, the carboxylic acid does not enolize sufficiently to react with Br₂.[7] The acid-catalyzed enolization of the ketone is a much faster and more favorable process under these conditions, ensuring that bromination occurs almost exclusively at the C3 position.

-

Kinetic vs. Thermodynamic Control: The formation of the enol at the C3 position is the kinetically favored pathway.[15][16] The activation energy for removing a proton alpha to the ketone is lower than for any other position.[1] Under typical reaction conditions (often room temperature or slightly below), the reaction is under kinetic control, leading to the formation of the product that is formed fastest.[17][18][19]

Overall Synthetic Transformation

Sources

- 1. Ketone - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 5. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium – Oriental Journal of Chemistry [orientjchem.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 8. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. In Chapter 19, we discuss the reaction of enols with bromine. Thi... | Study Prep in Pearson+ [pearson.com]

- 11. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Khan Academy [khanacademy.org]

- 14. Bromination reactions with phosphorus bromides (bromine & phosphorus): Phosphorus bromides (2): Discussion series on bromination/iodination reactions 40 – Chemia [chemia.manac-inc.co.jp]

- 15. jackwestin.com [jackwestin.com]

- 16. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Bromo-4-oxo-4-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-oxo-4-phenylbutanoic acid is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a carboxylic acid, a ketone, and a reactive α-bromo ketone moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, and potential applications, offering a valuable resource for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 53515-22-3 | [1] |

| Molecular Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | 121-124 °C | Not explicitly found, but typical for similar structures. |

| Boiling Point | 371.2 °C at 760 mmHg (predicted) | Not explicitly found, predicted value. |

| Density | 1.585 g/cm³ (predicted) | Not explicitly found, predicted value. |

| Solubility | Soluble in dichloromethane, chloroform, and other organic solvents. Limited solubility in water. | General knowledge of similar compounds |

Chemical Structure and Identification

The chemical structure of this compound is characterized by a four-carbon butanoic acid backbone. A phenyl group is attached to the C4 carbon, which is also a carbonyl carbon, forming a benzoyl group. The key feature is the bromine atom attached to the C3 carbon, which is alpha to the carbonyl group.

-

SMILES: C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br[1]

-

InChI: InChI=1S/C10H9BrO3/c11-8(6-9(12)13)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)[1]

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | 3300-2500 (broad) |

| C=O (Carboxylic acid) | ~1710 |

| C=O (Ketone) | ~1685 |

| C-Br | 600-500 |

| Aromatic C-H | ~3100-3000 |

| Aromatic C=C | ~1600, 1450 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum would provide valuable information about the hydrogen environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

| Proton | Predicted Chemical Shift (δ) | Multiplicity | Integration |

| Aromatic-H | 7.5-8.0 | Multiplet | 5H |

| CH(Br) | 5.0-5.5 | Doublet of doublets | 1H |

| CH₂ | 3.0-3.5 | Multiplet | 2H |

| COOH | 10-12 | Broad singlet | 1H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in their unique chemical environments.

| Carbon | Predicted Chemical Shift (δ) |

| C=O (Ketone) | ~195 |

| C=O (Carboxylic acid) | ~175 |

| Aromatic C (quaternary) | ~135 |

| Aromatic CH | 128-134 |

| CH(Br) | ~45 |

| CH₂ | ~35 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation. The molecular ion peak (M+) would be observed at m/z 256 and 258 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would involve the loss of Br (M-79/81), COOH (M-45), and cleavage of the C-C bonds adjacent to the carbonyl groups.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the α-bromo ketone functionality. The presence of the electron-withdrawing carbonyl group significantly activates the α-carbon towards nucleophilic substitution.

This enhanced reactivity makes it a valuable precursor for the synthesis of various heterocyclic systems, such as thiazoles, imidazoles, and oxazoles, which are common scaffolds in many pharmaceutical agents. The carboxylic acid group provides another site for chemical modification, such as esterification or amidation, further expanding its synthetic utility.

Caption: Reactivity and synthetic pathways of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of α-bromo ketones.[2]

Materials:

-

4-Oxo-4-phenylbutanoic acid

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolve 4-oxo-4-phenylbutanoic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in dichloromethane to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Development

While specific drugs derived directly from this compound are not prominently documented, its structural motifs and reactivity profile are highly relevant in medicinal chemistry. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, α-haloketones are known to be key intermediates in the synthesis of various biologically active compounds.[4]

The potential applications of this compound and its derivatives in drug discovery include:

-

Synthesis of Novel Heterocycles: As a versatile building block, it can be used to generate libraries of novel heterocyclic compounds for screening against various biological targets.

-

Development of Enzyme Inhibitors: The reactive α-bromo ketone can act as an electrophilic warhead to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. This strategy is employed in the design of various targeted therapies.

-

Probes for Chemical Biology: Derivatives of this compound can be functionalized with reporter tags (e.g., fluorophores, biotin) to be used as chemical probes for studying biological pathways and identifying protein targets.

Safety and Handling

This compound is expected to be an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its distinct combination of a carboxylic acid, a ketone, and a reactive α-bromo ketone makes it an attractive starting material for the construction of diverse and complex molecular architectures. This guide provides a solid foundation of its physical and chemical properties, a plausible synthetic route, and an overview of its potential applications, serving as a useful resource for researchers and scientists in the field. Further experimental investigation into its spectroscopic properties and biological activities will undoubtedly uncover new opportunities for its use in the advancement of science and medicine.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). [Link]

-

PubChem. This compound. [Link]

-

Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

-

PubChemLite. This compound (C10H9BrO3). [Link]

-

PubChem. 3-Oxo-4-phenylbutanoic acid. [Link]

-

MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]

-

MDPI. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. [Link]

-

Wei, Y., et al. Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method. [Link]

-

MDPI. (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. [Link]

-

ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

National Center for Biotechnology Information. Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC-MS detection. [Link]

-

PubChem. 4-Bromo-3-phenylbutanoic acid. [Link]

-

National Institute of Standards and Technology. 3-Phenylbutyric acid. [Link]

Sources

- 1. This compound | C10H9BrO3 | CID 256295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BROMO-4-(4-CHLORO-PHENYL)-4-OXO-BUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-4-oxo-4-phenylbutanoic acid structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 3-Bromo-4-oxo-4-phenylbutanoic acid

Introduction

This compound is an α-haloketone, a class of organic compounds valuable as synthetic intermediates in the development of pharmaceuticals and other complex molecules.[1][2] Their reactivity, stemming from the presence of two electron-withdrawing groups (carbonyl and halide) on the α-carbon, makes them potent alkylating agents and precursors for various heterocyclic systems.[1][3][4] This guide provides a comprehensive overview of the methodologies and analytical logic required for the unequivocal structural elucidation of this target molecule, intended for researchers and professionals in chemical synthesis and drug development. We will explore the synthesis pathway, the application of core spectroscopic techniques, and the integration of data to confirm the molecular structure with a high degree of confidence.

Synthetic Strategy and Rationale

A robust structural elucidation begins with a pure sample, which in turn relies on a well-defined synthetic and purification protocol. A logical and common approach to synthesizing this compound involves a two-step process: Friedel-Crafts acylation followed by a selective α-bromination.

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid

The precursor, 4-oxo-4-phenylbutanoic acid, is readily synthesized via the Friedel-Crafts acylation of benzene with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6][7]

Mechanism: The AlCl₃ activates the succinic anhydride, creating a highly electrophilic acylium ion intermediate. This intermediate then undergoes electrophilic aromatic substitution with benzene to form the keto-acid product.[5][8]

Step 2: α-Bromination

The target molecule is then synthesized by the selective bromination of 4-oxo-4-phenylbutanoic acid at the α-position to the ketone. This reaction is typically carried out using bromine (Br₂) in an acidic solvent like acetic acid or in a solvent like dichloromethane.[9][10][11]

Mechanism Rationale: The reaction proceeds through an acid-catalyzed enolization of the ketone.[12][13] The enol form acts as a nucleophile, attacking the electrophilic bromine.[9][13] The reaction is performed under acidic conditions to favor the formation of the enol tautomer and to promote monobromination, as the presence of the electron-withdrawing bromine atom deactivates the product towards further bromination.[14]

-

Loss of the Benzoyl Cation: α-cleavage between the carbonyl carbon and the phenyl-substituted carbon can generate the stable benzoyl cation at m/z = 105.

-

Loss of CO: The benzoyl cation can further lose carbon monoxide to give the phenyl cation at m/z = 77.

-

Loss of Bromine Radical: Cleavage of the C-Br bond can lead to a fragment at m/z = 178.

Experimental Protocols

Synthesis: α-Bromination of 4-oxo-4-phenylbutanoic acid

This protocol is a representative example and should be performed with appropriate safety precautions.

-

Dissolution: Dissolve 4-oxo-4-phenylbutanoic acid (1.0 equiv) in a suitable solvent such as dichloromethane or glacial acetic acid (e.g., 0.2 M concentration). [11]2. Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.

-

Bromine Addition: Add bromine (Br₂) (1.1 equiv) dropwise to the stirred solution. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC). Gentle heating (reflux) may be required for slower reactions. [11]5. Workup: Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo).

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield pure this compound. [11]

Sample Preparation for Analysis

-

IR Spectroscopy: A small amount of the solid sample can be analyzed neat using a diamond ATR (Attenuated Total Reflectance) accessory. Alternatively, a KBr pellet can be prepared.

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred to ensure the carboxylic acid proton is clearly visible.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. The sample can then be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a suitable technique.

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of this compound is a logical process of data integration. The IR spectrum confirms the presence of the key functional groups: a carboxylic acid, a conjugated ketone, and an aromatic ring. The ¹H and ¹³C NMR spectra provide the precise carbon-hydrogen framework, establishing the connectivity between the phenyl group, the carbonyl, the brominated methine, the adjacent methylene, and the carboxyl group. Finally, high-resolution mass spectrometry confirms the elemental formula (C₁₀H₉BrO₃) through its accurate mass measurement and the characteristic M⁺/[M+2]⁺ isotopic pattern, which serves as definitive evidence for the presence of a single bromine atom. The observed fragmentation patterns further support the proposed structure. Together, these orthogonal analytical techniques provide a robust and self-validating confirmation of the molecule's identity.

References

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Pingaew, R., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(15), 4484. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 9). mechanism of alpha-halogenation of ketones [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

-

Clark, J. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Bekfelavi, E. Y., et al. (2021). Novel halo-molecules; synthesis, structure elucidation, mechanism, and antioxidant activity. Monatshefte fuer Chemie, 152(2), 295-304. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride. Retrieved from [Link]

-

Chem JEE by Prince Sir. (2023, October 28). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE [Video]. YouTube. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H9BrO3). Retrieved from [Link]

-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

-

De Kimpe, N., & Verhé, R. (1988). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. Semantic Scholar. Retrieved from [Link]

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Retrieved from [Link]

-

Taylor & Francis. (n.d.). α-halo ketones – Knowledge and References. Retrieved from [Link]

-

Pearson, D. E., & Keaton, O. D. (1964). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. The Journal of Organic Chemistry, 29(7), 1989-1993. Retrieved from [Link]

-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]

-

LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

The ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

U.S. Department of Energy. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromobutanoic acid, phenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]